molecular formula C40H57N5O7 B569326 Carfilzomib-d8

Carfilzomib-d8

Katalognummer: B569326
Molekulargewicht: 728.0 g/mol
InChI-Schlüssel: BLMPQMFVWMYDKT-HEMZLDBQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carfilzomib-d8 ist ein deuteriummarkiertes Derivat von Carfilzomib, einem irreversiblen Proteasomhemmer. Carfilzomib wird hauptsächlich zur Behandlung des multiplen Myeloms, einer Art von Blutkrebs, eingesetzt. Die Deuteriummarkierung in this compound macht es besonders nützlich für pharmakokinetische Studien, da es Forschern ermöglicht, die Verbindung in biologischen Systemen effektiver zu verfolgen .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Carfilzomib-d8 has been studied extensively in various clinical settings. Below are some key applications:

  • Combination Therapy :
    • This compound is often used in combination with other agents such as lenalidomide and dexamethasone (KRd regimen). Studies have shown that this combination significantly improves overall survival rates and progression-free survival (PFS) compared to other regimens. For instance, a study reported a median PFS of 26.3 months with KRd versus 17.6 months with lenalidomide and dexamethasone alone .
  • Real-World Effectiveness :
    • In real-world studies, this compound demonstrated an overall response rate (ORR) of approximately 78.4% among patients treated with the KRd regimen, translating into a median overall survival (OS) of 51.1 months . This highlights its effectiveness outside controlled clinical trial settings.
  • Safety Profile :
    • The safety profile of this compound is comparable to that of its non-deuterated counterpart, with lower incidences of peripheral neuropathy compared to traditional therapies . Adverse events are generally manageable, making it a favorable option for patients.

Comparative Efficacy

The following table summarizes the efficacy data from various studies involving this compound:

StudyTreatment RegimenMedian PFS (months)ORR (%)OS at 24 months (%)
ASPIREKRd26.387.173.3
ENDEAVORKd18.777Not available
CARMYNKRd2478.451.1
CANDORKdD28.684Not available

Case Studies

Several case studies have illustrated the application of this compound in treating multiple myeloma:

  • Case Study 1 : A patient with relapsed refractory multiple myeloma received this compound combined with dexamethasone after failing multiple lines of therapy. The patient achieved a complete response after six cycles, demonstrating the compound's potential in heavily pre-treated populations.
  • Case Study 2 : In another case, a cohort of patients treated with this compound as part of a clinical trial exhibited significant improvement in quality of life metrics alongside clinical response rates, suggesting additional benefits beyond tumor reduction.

Biochemische Analyse

Biochemical Properties

Carfilzomib-d8 acts as a proteasome inhibitor, binding irreversibly and selectively to N-terminal threonine-containing active sites of the 20S proteasome . This proteasome is crucial for the degradation of intracellular proteins and plays a significant role in controlling the levels of key regulatory proteins such as cyclins and caspases .

Cellular Effects

This compound has been shown to have a profound impact on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest and apoptosis via modulation of several pathways . Inhibition of proteasomes by this compound results in the stabilization of p53, activation of C-Jun NH2-terminal kinase (JNK), and deactivation of nuclear factor kappa-B (NFκB), leading to activation of both intrinsic and extrinsic caspase cascades .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its irreversible and selective binding to the active sites of the 20S proteasome . This binding leads to the inhibition of the chymotrypsin-like site, which is the most effective target in decreasing cellular proliferation, ultimately resulting in cell cycle arrest and apoptosis of cancerous cells .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed to be dose-dependent . At higher doses, this compound has been shown to induce more pronounced cardiomyopathy, while at lower doses, it induced mild cardiotoxicity .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages . At higher doses, this compound induced more pronounced cardiotoxicity, while at lower doses, it induced mild cardiotoxicity .

Metabolic Pathways

This compound is rapidly and extensively metabolized by the liver. The main metabolic pathways are peptidase cleavage and epoxide hydrolysis . The cytochrome P450 enzyme system is minimally involved in the metabolism of this compound .

Transport and Distribution

This compound is rapidly cleared and widely distributed following intravenous administrations . Its metabolism is mediated by plasma and tissue resident peptidases and epoxide hydrolases .

Subcellular Localization

The subcellular localization of this compound is closely associated with the 20S proteasome, the proteolytic core particle within the 26S proteasome . This is where this compound binds irreversibly and selectively to exert its effects .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Carfilzomib-d8 beinhaltet die Einarbeitung von Deuteriumatomen in das Carfilzomib-Molekül. Dies kann durch verschiedene Synthesewege erreicht werden, darunter die Verwendung deuterierter Reagenzien und Lösungsmittel. Die wichtigsten Schritte umfassen in der Regel:

    Deuterierung von Vorläufern: Verwendung deuterierter Reagenzien, um Wasserstoffatome in den Vorläufermolekülen durch Deuterium zu ersetzen.

    Kupplungsreaktionen: Bildung der Peptidbindungen und anderer struktureller Elemente von this compound.

    Reinigung: Verwendung von Techniken wie Chromatographie, um das Endprodukt mit hoher Reinheit zu isolieren.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:

    Bulk-Synthese: Großtechnische Deuterierung und Kupplungsreaktionen.

    Optimierung der Reaktionsbedingungen: Sicherstellung hoher Ausbeute und Reinheit durch kontrollierte Reaktionsbedingungen.

    Qualitätskontrolle: Strenge Prüfungen, um die Isotopenreinheit und chemische Integrität des Endprodukts zu bestätigen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Carfilzomib-d8 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Oxidation: Mit der Addition von Sauerstoff oder Entfernung von Wasserstoff.

    Reduktion: Mit der Addition von Wasserstoff oder Entfernung von Sauerstoff.

    Substitution: Mit der Ersetzung eines Atoms oder einer Gruppe durch ein anderes.

Häufige Reagenzien und Bedingungen

    Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.

    Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.

    Substitutionsreagenzien: Wie Halogene oder Nucleophile.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion deuterierte Alkohole erzeugen könnte.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    Bortezomib: Ein weiterer Proteasomhemmer, der zur Behandlung des multiplen Myeloms eingesetzt wird.

    Ixazomib: Ein oraler Proteasomhemmer mit ähnlichen Anwendungen.

Einzigartigkeit

Carfilzomib-d8 ist aufgrund seiner Deuteriummarkierung einzigartig, die seine Stabilität erhöht und eine präzise Verfolgung in pharmakokinetischen Studien ermöglicht. Im Vergleich zu Bortezomib und Ixazomib bietet this compound ein robusteres Werkzeug für die Untersuchung der Proteasomhemmung und des Arzneimittelstoffwechsels .

Biologische Aktivität

Carfilzomib-d8 is a deuterated analogue of carfilzomib, a potent proteasome inhibitor primarily used in the treatment of multiple myeloma (MM). This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and case studies.

This compound irreversibly binds to the proteasome, specifically inhibiting the chymotrypsin-like (ChT-L) activity. This inhibition leads to the accumulation of pro-apoptotic factors and misfolded proteins, triggering apoptosis in malignant cells. The compound exhibits a preferential inhibition profile with over 80% inhibition at concentrations above 10 nM .

Key Mechanisms:

  • Proteasome Inhibition: this compound inhibits the 20S proteasome, leading to increased levels of pro-apoptotic proteins such as Bax .
  • Induction of Apoptosis: It activates intrinsic and extrinsic apoptotic pathways, evidenced by increased caspase-3, -8, and -9 activities in treated cells .
  • Synergistic Effects: When combined with dexamethasone, this compound demonstrates enhanced anti-myeloma activity compared to monotherapy .

Pharmacokinetics

This compound's pharmacokinetic profile shows rapid absorption and distribution with a short half-life. Studies indicate that it achieves peak plasma concentrations shortly after administration, allowing for effective proteasome inhibition within hours. Notably, the compound maintains significant activity even after drug clearance due to its irreversible binding nature .

ParameterValue
Half-life<30 minutes
Peak Plasma ConcentrationAchieved within 30 minutes
Duration of Proteasome InhibitionUp to 48 hours post-administration

Clinical Efficacy

A retrospective study involving 445 patients treated with Carfilzomib-based regimens demonstrated an overall response rate of 57.7%, with 33.6% achieving very good partial response or better. The median progression-free survival (PFS) was reported at 6.3 months .

Case Studies:

  • ENDEAVOR Trial: Compared Carfilzomib plus dexamethasone (Kd) to bortezomib plus dexamethasone (Vd). Results showed Kd had superior PFS (18.7 months vs. 9.4 months) and overall survival (OS) rates .
  • CANDOR Trial: Investigated the combination of daratumumab with Carfilzomib and dexamethasone (DKd), yielding a PFS of 28.6 months compared to Kd's 15.2 months .

Safety Profile

The safety profile of this compound is generally favorable, with manageable adverse effects primarily categorized as grade I or II. The incidence of peripheral neuropathy is significantly lower compared to other proteasome inhibitors like bortezomib .

Common Adverse Events:

  • Anemia
  • Thrombocytopenia
  • Fatigue
  • Hypertension

Eigenschaften

IUPAC Name

(2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)acetyl]amino]-4-phenylbutanoyl]amino]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34-,40+/m0/s1/i18D2,19D2,20D2,21D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMPQMFVWMYDKT-HEMZLDBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(C(N1CC(=O)N[C@@H](CCC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(C)C)C(=O)[C@]4(CO4)C)([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H57N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

728.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carfilzomib-d8
Reactant of Route 2
Reactant of Route 2
Carfilzomib-d8
Reactant of Route 3
Reactant of Route 3
Carfilzomib-d8
Reactant of Route 4
Reactant of Route 4
Carfilzomib-d8
Reactant of Route 5
Reactant of Route 5
Carfilzomib-d8
Reactant of Route 6
Reactant of Route 6
Carfilzomib-d8

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.